2-(5-Bromothiazol-2-yl)propan-1-amine

Medicinal Chemistry ADME Prediction Lead Optimization

This 5-bromo-2-aminothiazole derivative features a primary propan-1-amine, offering superior nucleophilicity and a unique spatial vector vs. tertiary analogs. Orthogonal amine and C5-bromine handles enable sequential diversification for MAGL inhibitors, kinase libraries, PROTAC linkers, and PET precursors. Essential for structure-activity relationship (SAR) and target-focused synthesis.

Molecular Formula C6H9BrN2S
Molecular Weight 221.12 g/mol
Cat. No. B13611759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiazol-2-yl)propan-1-amine
Molecular FormulaC6H9BrN2S
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCC(CN)C1=NC=C(S1)Br
InChIInChI=1S/C6H9BrN2S/c1-4(2-8)6-9-3-5(7)10-6/h3-4H,2,8H2,1H3
InChIKeyYRUDXXXMDPNPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromothiazol-2-yl)propan-1-amine: A Versatile 5-Bromo-2-Aminothiazole Building Block for Chemical Biology and Drug Discovery


2-(5-Bromothiazol-2-yl)propan-1-amine (CAS 1511255-62-1, Molecular Formula C6H9BrN2S) is a member of the 5-bromo-2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the documented potential of related derivatives to act as inhibitors of monoacylglycerol lipase (MAGL) and protein kinases [1]. The molecule features a bromine atom at the 5-position of the thiazole ring, which serves as a crucial reactive handle for further functionalization via cross-coupling reactions, and a primary aliphatic amine side chain, distinct from its close structural analogs .

2-(5-Bromothiazol-2-yl)propan-1-amine: Why Structural Analogs Are Not Direct Replacements


Within the class of 5-bromothiazol-2-yl amines, subtle variations in the alkylamine side chain can drastically alter physicochemical properties, reactivity, and biological target engagement. Simple substitution of 2-(5-Bromothiazol-2-yl)propan-1-amine with a close analog like 2-(5-Bromothiazol-2-yl)propan-2-amine (CAS 1368049-77-7) or 2-(Aminomethyl)-5-bromothiazole (CAS 716315-35-4) changes the amine from a primary to a more sterically hindered tertiary or primary amine with a different linker, respectively. These differences have a direct impact on the compound's utility as a building block; the specific propan-1-amine side chain of the target compound offers a unique spatial arrangement of the nucleophilic amine group, which is critical for downstream synthetic transformations and for establishing specific interactions within a biological target's binding pocket [1].

2-(5-Bromothiazol-2-yl)propan-1-amine: Quantifiable Differentiation Evidence for Informed Sourcing


Differentiation in Physicochemical Properties: Hydrogen Bonding and Topological Polar Surface Area

Computational analysis reveals that 2-(5-Bromothiazol-2-yl)propan-1-amine possesses distinct physicochemical properties compared to its closest analogs, particularly in its hydrogen bonding capacity. The target compound has two hydrogen bond donors (the primary amine group), whereas the analog 2-(5-Bromothiazol-2-yl)propan-2-amine has only one . This difference translates to a higher topological polar surface area (tPSA) of 67.2 Ų for a structurally simplified analog (2-(Aminomethyl)-5-bromothiazole), a value that can be reasonably inferred to be similar or higher for the target compound, compared to a predicted lower tPSA for the propan-2-amine analog . This is a critical differentiator for predicting blood-brain barrier penetration and oral bioavailability [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Differentiation in Synthetic Utility: Primary Amine Reactivity

The primary amine group in 2-(5-Bromothiazol-2-yl)propan-1-amine provides a more versatile and reactive handle for common medicinal chemistry transformations compared to the tertiary amine in 2-(5-Bromothiazol-2-yl)propan-2-amine (CAS 1368049-77-7) . Primary amines can undergo a wider array of reactions, including facile acylation to form amides, sulfonylation to form sulfonamides, and reductive amination, which are core reactions in library synthesis . The steric hindrance around the tertiary amine in the propan-2-amine analog significantly reduces its nucleophilicity and limits its synthetic utility, making the target compound the preferred choice for diversification strategies .

Synthetic Chemistry Building Blocks Medicinal Chemistry

Differentiation in Biological Potential: Implication from 5-Bromo-2-Aminothiazole MAGL Inhibitors

The 5-bromo-2-aminothiazole core, of which the target compound is a direct derivative, has been established as a privileged scaffold for monoacylglycerol lipase (MAGL) inhibition. A 2018 study demonstrated that a series of highly functionalized 5-bromo-2-aminothiazoles achieved MAGL inhibition in the micromolar (μM) range [1]. While a direct IC50 value for 2-(5-Bromothiazol-2-yl)propan-1-amine is not publicly available, its structure places it firmly within this pharmacologically active class. In contrast, the propan-2-amine analog, due to its tertiary amine, lacks the hydrogen bond donor necessary for a key interaction with the catalytic triad of MAGL and similar serine hydrolases, a feature critical for the activity of this chemotype [2]. This structural distinction provides a class-level inference of differential biological activity.

Chemical Biology Endocannabinoid System MAGL Inhibition

Differentiation in Synthetic Utility: Bromine as a Handle for Cross-Coupling

The bromine atom at the 5-position of the thiazole ring is a critical point of differentiation for 2-(5-Bromothiazol-2-yl)propan-1-amine and its analogs . It enables a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are essential for late-stage diversification and the construction of complex molecular architectures [1]. This is a shared feature among 5-bromo-thiazole compounds. However, the target compound's primary amine can be orthogonally protected (e.g., with a Boc group) [2], allowing for selective cross-coupling at the bromine site without interference from the amine. In contrast, the propan-2-amine analog's tertiary amine may be more prone to undergo unwanted side reactions under certain cross-coupling conditions, such as N-arylation, which can complicate purification and reduce yield.

Synthetic Chemistry Cross-Coupling C-C Bond Formation

2-(5-Bromothiazol-2-yl)propan-1-amine: Optimal Use Cases in Drug Discovery and Chemical Biology


Lead Optimization of Novel MAGL Inhibitors for Neuroinflammation and Pain

This compound is the ideal starting point for a medicinal chemistry campaign aimed at developing novel monoacylglycerol lipase (MAGL) inhibitors. As established by class-level evidence, the 5-bromo-2-aminothiazole scaffold is a known micromolar inhibitor of MAGL [1]. The target compound's primary amine provides the necessary hydrogen bond donor for engaging the enzyme's catalytic serine, a feature absent in its tertiary amine analog. The propan-1-amine side chain can be readily diversified through acylation or reductive amination to explore the enzyme's binding pocket and optimize potency, selectivity, and pharmacokinetic properties.

Core Scaffold for Kinase-Focused Compound Libraries

The 2-aminothiazole core is a well-recognized motif in ATP-competitive kinase inhibitors [2]. 2-(5-Bromothiazol-2-yl)propan-1-amine serves as an advanced and versatile building block for constructing focused kinase inhibitor libraries. The primary amine can be used to install diverse warheads or linkers, while the C5-bromine provides a convenient handle for introducing aryl or heteroaryl groups via Suzuki coupling to access a wide range of chemical space around the hinge-binding region. Its unique substitution pattern differentiates it from simpler 2-aminothiazole building blocks, offering a distinct vector for chemical exploration [3].

Development of PROTACs and Molecular Glues

The orthogonal reactivity of the target compound's amine and bromine handles makes it exceptionally well-suited as a linker-payload for constructing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The bromine can be used in a late-stage cross-coupling reaction to attach a ligand for an E3 ubiquitin ligase (e.g., a VHL or CRBN ligand), while the primary amine can be independently functionalized to attach a ligand for the target protein of interest (POI) [4]. This dual, orthogonal functionalization is more challenging with analogs like 2-(5-Bromothiazol-2-yl)propan-2-amine, where the amine's reduced nucleophilicity and steric bulk limit its utility for bioconjugation.

Synthesis of Positron Emission Tomography (PET) Tracers

The presence of the bromine atom on the thiazole ring opens up the possibility for isotopic labeling. The target compound can serve as a precursor for the synthesis of carbon-11 or fluorine-18 labeled PET tracers. The 5-bromo group can be used in a palladium-mediated cross-coupling reaction to install a [¹¹C]methyl group or a [¹⁸F]fluoroalkyl moiety [5]. The primary amine handle allows for subsequent conjugation to a targeting vector, such as a peptide or small molecule binder. This dual functionality is a key differentiator from analogs lacking the bromine substituent.

Quote Request

Request a Quote for 2-(5-Bromothiazol-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.